N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their significant biological and pharmacological properties, which make them of great interest in medicinal chemistry . Carboxamides, on the other hand, are organic compounds that contain a carbonyl (C=O) group attached to an amine (NH2). They are often used in the synthesis of a wide variety of pharmaceuticals.
Molecular Structure Analysis
Triazoles have two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The presence of the allyl group at N-4 of the 1,2,4-triazole ring and phenyl ring has been found to be essential for their activity .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of medicinal chemistry has led to the development of hybrid molecules containing various acid moieties, showcasing methods for synthesizing compounds with potential antimicrobial, antilipase, and antiurease activities. These methods include microwave-assisted synthesis, which has been proven to be efficient for producing compounds with significant biological activities (Başoğlu et al., 2013). Additionally, the synthesis of antitumor imidazotetrazines highlights the interaction between different chemical entities to produce compounds with curative activity against certain types of leukemia, suggesting a prodrug mechanism of action (Stevens et al., 1984).
Biological Applications
Investigations into the biological activities of synthesized compounds have identified several with antimicrobial properties. For example, studies have shown that certain derivatives exhibit good to moderate antimicrobial activity against test microorganisms, indicating potential applications in treating bacterial infections (Solankee & Patel, 2004). Furthermore, compounds with specific structural modifications have been identified as protoporphyrinogen oxidase inhibitors, suggesting uses as herbicides and revealing insights into the structure-activity relationships crucial for herbicidal efficacy (Li et al., 2008).
Pharmaceutical Potential
The exploration of compounds for pharmaceutical applications has led to the discovery of various derivatives with antitumor activities. Synthesis studies focusing on nitrogen heterocycles bearing the carboxamide moiety have uncovered potential antitumor agents, demonstrating the critical role of synthetic chemistry in developing new therapeutic options (Bakare, 2021). Additionally, the design and synthesis of polymerizable fluorophores incorporating UV absorber and hindered amine light stabilizer fragments indicate applications beyond pharmaceuticals, including materials science (Bojinov et al., 2008).
Mechanism of Action
Future Directions
Triazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new triazole-based drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-2-7-17-13(22)12-14(23)21-9-8-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h2-6H,1,7-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKKUDGIHVPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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